molecular formula C10H11F3O2 B6338356 4-Isopropoxy-3-(trifluoromethyl)phenol CAS No. 1243280-89-8

4-Isopropoxy-3-(trifluoromethyl)phenol

Cat. No.: B6338356
CAS No.: 1243280-89-8
M. Wt: 220.19 g/mol
InChI Key: QNCYGMBPMHQQEM-UHFFFAOYSA-N
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Description

4-Isopropoxy-3-(trifluoromethyl)phenol (CAS: 1243280-89-8) is a fluorinated phenolic compound with the molecular formula C₁₀H₁₁F₃O₂ and a molecular weight of 220.19 g/mol. It features an isopropoxy group (-OCH(CH₃)₂) at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position of the phenolic ring. This structural arrangement imparts unique electronic and steric properties, making it valuable in organic synthesis, pharmaceuticals, and material science .

The compound is commercially available in purities up to 98% and is typically supplied in quantities ranging from 250 mg to 500 mg for research purposes .

Properties

IUPAC Name

4-propan-2-yloxy-3-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O2/c1-6(2)15-9-4-3-7(14)5-8(9)10(11,12)13/h3-6,14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCYGMBPMHQQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-3-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-3-(trifluoromethyl)benzaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds via an etherification process, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale etherification reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product. The process may also involve purification steps such as distillation and recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while nucleophilic substitution can result in a variety of substituted phenol derivatives.

Scientific Research Applications

4-Isopropoxy-3-(trifluoromethyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Isopropoxy-3-(trifluoromethyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially affecting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and other hydrophobic environments. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Key Insights:

Substituent Effects on Reactivity: The bromo group in 4-Bromo-3-(trifluoromethyl)phenol enhances cross-coupling reactivity (e.g., Suzuki-Miyaura), whereas the isopropoxy group in the target compound may improve solubility for pharmaceutical formulations . Nitro (TFM) and fluoro substituents increase electron-withdrawing effects, altering redox stability and biological activity compared to alkoxy groups .

Thermal and Physical Properties: Brominated analogs exhibit defined melting points (44–46°C), while alkoxy-substituted derivatives like this compound likely have lower melting points due to reduced crystallinity .

Biological and Industrial Applications: The Schiff base derivative (C₁₅H₁₂F₃NO) demonstrates utility in coordination chemistry, forming stable metal complexes for catalytic applications . 2-Fluoro-5-(trifluoromethyl)phenol is prioritized in drug discovery for its enzyme inhibition properties, though its pharmacokinetics (e.g., BBB penetration) are less favorable compared to alkoxy-substituted analogs .

Research Findings and Industrial Relevance

Pharmacological Potential

  • 2-Fluoro-5-(trifluoromethyl)phenol shows moderate LogP values (~2.5), indicating balanced lipophilicity for drug design, but its high CYP inhibition risk limits therapeutic use .
  • The target compound’s isopropoxy group could mitigate toxicity risks associated with halogens (e.g., bromo) while maintaining bioactivity .

Biological Activity

4-Isopropoxy-3-(trifluoromethyl)phenol, a compound with the CAS number 1243280-89-8, is an organofluorine derivative that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields, supported by research findings and case studies.

This compound features a trifluoromethyl group that enhances its lipophilicity and stability. Its structure allows it to participate in various chemical reactions, including:

  • Oxidation : The phenolic group can be oxidized to form quinones.
  • Reduction : The trifluoromethyl group can be reduced to yield methyl derivatives.
  • Substitution : The isopropoxy group can be replaced by other alkoxy groups or functional moieties.

Table 1: Chemical Reactions of this compound

Reaction TypeProducts FormedCommon Reagents
OxidationQuinones, oxidized phenolic derivativesPotassium permanganate, CrO₃
ReductionHydroxy derivativesLithium aluminum hydride
SubstitutionVarious substituted phenolsStrong bases, nucleophiles

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, particularly enzymes. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a critical role in drug metabolism and the detoxification of xenobiotics.

Biochemical Pathways

The compound likely participates in the Suzuki–Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds in organic synthesis. This reaction benefits from mild conditions and is environmentally benign due to the stability of organoboron reagents used in the process.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various bacterial strains.
  • Anticancer Activity : Investigations into its cytotoxic effects reveal that it may inhibit cancer cell proliferation through modulation of signaling pathways.
  • Enzyme Modulation : The compound has been observed to either inhibit or activate specific enzymes, influencing metabolic pathways and cellular functions.

Case Study: Cytotoxicity Assessment

In a study examining the cytotoxic effects of similar compounds on human cell lines, it was found that derivatives of phenolic compounds could exhibit significant cytotoxicity while maintaining selectivity towards cancer cells. While specific data for this compound was limited, related compounds showed IC₅₀ values ranging from nanomolar to micromolar concentrations against various cancer cell lines .

Applications in Research

This compound's unique properties make it a valuable compound in multiple research domains:

  • Organic Synthesis : It serves as a building block for synthesizing complex organic molecules.
  • Pharmaceutical Development : Ongoing research aims to explore its potential as an active pharmaceutical ingredient or as an intermediate in drug synthesis.
  • Agricultural Chemistry : The compound's properties may be leveraged in the development of agrochemicals with enhanced efficacy.

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